molecular formula C22H22F3N3O B2719219 4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 847395-15-7

4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B2719219
CAS No.: 847395-15-7
M. Wt: 401.433
InChI Key: OCNTYSYKANQYJG-UHFFFAOYSA-N
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Description

4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides in the presence of a base.

    Formation of Pyrrolidin-2-one Ring: The pyrrolidin-2-one ring can be formed through cyclization reactions involving appropriate precursors.

    Attachment of Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores but different substituents.

    Pyrrolidin-2-one Derivatives: Compounds with similar pyrrolidin-2-one rings but different substituents.

    Trifluoromethylphenyl Derivatives: Compounds with similar trifluoromethylphenyl groups but different cores.

Uniqueness

The uniqueness of 4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one lies in its specific combination of functional groups, which can confer unique biological and chemical properties

Properties

IUPAC Name

4-[1-(2-methylpropyl)benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O/c1-14(2)12-28-19-9-4-3-8-18(19)26-21(28)15-10-20(29)27(13-15)17-7-5-6-16(11-17)22(23,24)25/h3-9,11,14-15H,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNTYSYKANQYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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